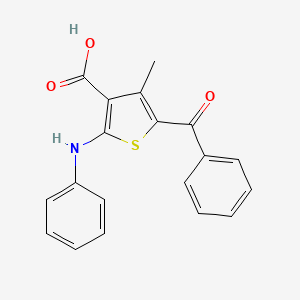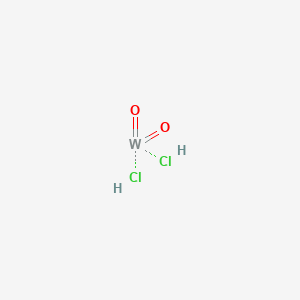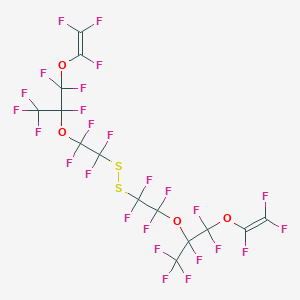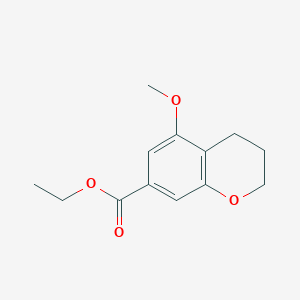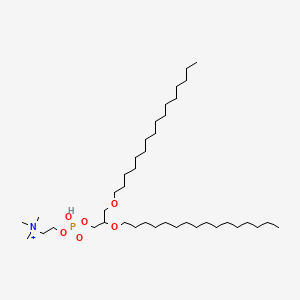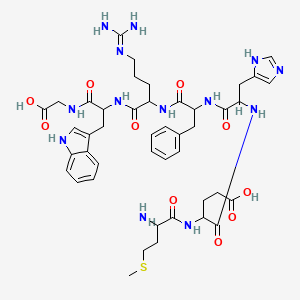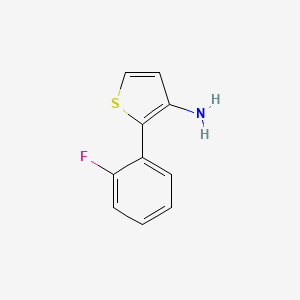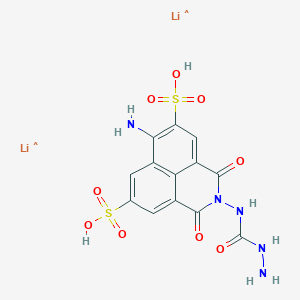
Lucifer Yellow CH dilithium salt, fluorescent stain
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lucifer Yellow CH dilithium salt is a highly fluorescent dye known for its applications in marking nerve cells and tracing cellular interactions. This compound is characterized by its hydrophilic nature and its ability to stain living cells and tissues effectively. It is widely used in various scientific research fields due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves the reaction of 6-amino-2,3-dihydro-1,3-dioxo-2-hydrazinocarbonylamino-1H-benz[d,e]isoquinoline-5,8-disulfonic acid with lithium salts under controlled conditions .
Industrial Production Methods: Industrial production of Lucifer Yellow CH dilithium salt involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for scientific research applications .
Analyse Des Réactions Chimiques
Types of Reactions: Lucifer Yellow CH dilithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Lucifer Yellow CH dilithium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye to study chemical reactions and molecular interactions.
Biology: Employed in staining nerve cells, monitoring neuronal branching, and detecting gap junctions.
Medicine: Utilized in studying cellular processes and interactions in various medical research fields.
Industry: Applied in diagnostic assays, hematology, and histology for staining and tracing purposes
Mécanisme D'action
Lucifer Yellow CH dilithium salt exerts its effects through its highly fluorescent nature. The compound contains a carbohydrazide group that allows it to covalently link to surrounding biomolecules during aldehyde fixation. This property enables the dye to spread rapidly through injected cells and bind effectively to tissues, making it an excellent tool for studying neuronal morphology and cellular interactions .
Comparaison Avec Des Composés Similaires
Lucifer Yellow VS dilithium salt: Another form of Lucifer Yellow with a vinyl sulfone group instead of a carbohydrazide group.
Lucifer Yellow CH dipotassium salt: Similar to the dilithium salt but with potassium ions instead of lithium.
Fluorescein isothiocyanate: A different fluorescent dye used for similar staining purposes.
Uniqueness: Lucifer Yellow CH dilithium salt is unique due to its high fluorescence intensity, hydrophilic nature, and ability to covalently bind to biomolecules during fixation. These properties make it particularly effective for marking nerve cells and studying cellular interactions .
Propriétés
Formule moléculaire |
C13H11Li2N5O9S2 |
|---|---|
Poids moléculaire |
459.3 g/mol |
InChI |
InChI=1S/C13H11N5O9S2.2Li/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);; |
Clé InChI |
ZCJXKGHTBWNHMS-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Li].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


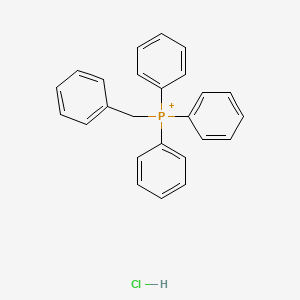
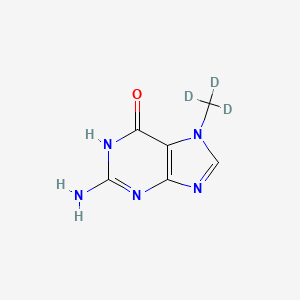
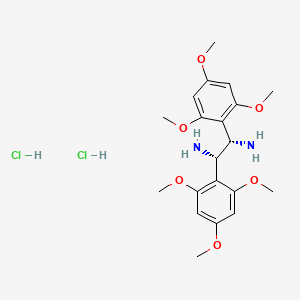
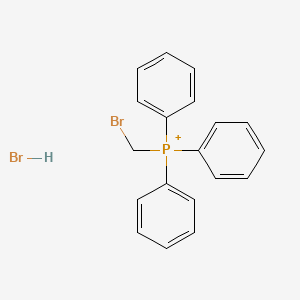
![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)
